tert-Butyl(diisopropyl)phosphine

Vue d'ensemble

Description

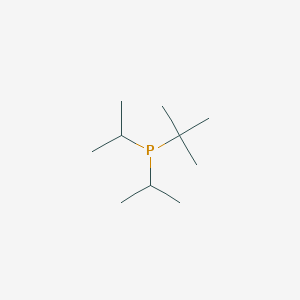

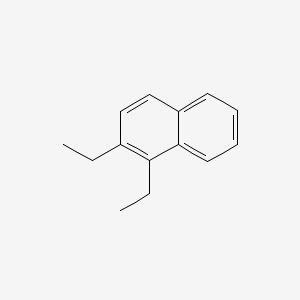

tert-Butyl(diisopropyl)phosphine is a phosphine derivative with tert-butyl and isopropyl substituents attached to the phosphorus atom. This type of compound is known for its steric bulk and is often used in coordination chemistry and as a ligand in organometallic complexes due to its unique steric and electronic properties.

Synthesis Analysis

The synthesis of tert-butyl(diisopropyl)phosphine derivatives can be achieved through various methods. For instance, the preparation of tert-butylmethylphosphinous acid borane salts, which are precursors to tert-butyl(diisopropyl)phosphine, involves the formation of crystalline salts that exhibit increased melting points and stability due to a cyclic hydrogen-bond network in the solid state . Additionally, the synthesis of α-dicationic R-DCP phosphines

Applications De Recherche Scientifique

1. Catalyst in Hydrogenation Reactions

tert-Butyl(diisopropyl)phosphine and related phosphines have been utilized in catalytic systems, particularly in hydrogenation reactions. For instance, a silica-supported compact phosphine-Rh system showed broad applicability in the hydrogenation of hindered ketones, including diisopropyl ketone and di-tert-butyl ketone under varying conditions (Kawamorita et al., 2008).

2. Synthesis of Bulky Phosphines and Chalcogenides

The synthesis of bulky secondary and tertiary phosphines, such as tert-butylphosphine derivatives, has been achieved through nucleophilic addition reactions. These compounds have been further transformed into phosphine oxides, sulfides, and selenides, demonstrating the versatility of tert-butylphosphine in synthesis (Gusarova et al., 2008).

3. Production of Luminescent Compounds

tert-Butyl(diisopropyl)phosphine derivatives have been employed in the synthesis of luminescent compounds. For example, 3,5-di-tert-butyl-2-phosphinophenol, despite its instability, was used to produce luminescent benzoxaphospholes with enhanced air stability (Wu et al., 2013).

4. Ligands in Amination Reactions

Bulky alkylphosphines with neopentyl substituents, similar to tert-butylphosphines, have been used as ligands in the amination of aryl bromides and chlorides. Their steric and electronic properties significantly influence the efficiency of these catalytic reactions (Hill et al., 2006).

5. Determination of Absolute Configuration

In the field of chiral chemistry, tert-butylphosphine oxides have been used to determine the absolute configuration of chiral molecules, which is crucial in understanding the properties and activities of these molecules (Wang et al., 2002).

6. Arylpalladium Complexes Formation

tert-Butylphosphines are integral in the formation of arylpalladium complexes, which are important intermediates in various palladium-catalyzed cross-coupling reactions. These complexes are stabilized by agostic interactions, demonstrating the role of tert-butylphosphines in stabilizing metal complexes (Stambuli et al., 2002).

Mécanisme D'action

Target of Action

Tert-Butyldiisopropylphosphine is a phosphine ligand . Phosphine ligands are a class of compounds that have the ability to donate electron pairs to a metal center in a coordination complex . The primary targets of Tert-Butyldiisopropylphosphine are therefore metal centers in coordination complexes, where it can form bonds and influence the reactivity of the metal center .

Mode of Action

Tert-Butyldiisopropylphosphine interacts with its targets by donating electron pairs to the metal center of a coordination complex . This interaction can influence the reactivity of the metal center, enabling it to participate in various chemical reactions . For example, Tert-Butyldiisopropylphosphine can be utilized in carbon-carbon bond forming reactions .

Biochemical Pathways

It is known that phosphine ligands, including tert-butyldiisopropylphosphine, play a crucial role in various catalytic processes . These processes can involve a wide range of biochemical pathways, depending on the specific reaction and the metal center involved .

Pharmacokinetics

As a phosphine ligand, it is likely to have low bioavailability due to its high reactivity and tendency to form coordination complexes .

Result of Action

The molecular and cellular effects of Tert-Butyldiisopropylphosphine’s action are largely dependent on the specific reaction and the metal center involved . In general, the formation of coordination complexes can lead to changes in the reactivity of the metal center, enabling it to participate in various chemical reactions .

Safety and Hazards

This compound is considered hazardous. It is highly flammable and may be fatal if swallowed and enters airways. It can cause severe skin burns and eye damage, respiratory irritation, drowsiness or dizziness, and is suspected of damaging fertility. It may also cause damage to organs through prolonged or repeated exposure .

Orientations Futures

The use of a wide range of tervalent phosphorus ligands in transition metal catalysis and in organocatalysis continues to be a major driver in the chemistry of traditional P–C-bonded phosphines, inspiring the design of new phosphines of various structures and the tuning of their properties . The Mitsunobu reaction, in particular, is expected to continue playing a significant role in the synthesis of natural products .

Propriétés

IUPAC Name |

tert-butyl-di(propan-2-yl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23P/c1-8(2)11(9(3)4)10(5,6)7/h8-9H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSMQSZDUXXYAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)P(C(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30339259 | |

| Record name | tert-Butyl(diisopropyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51567-05-6 | |

| Record name | tert-Butyl(diisopropyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyldiisopropylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research mentions that the trimerization reaction yields different product ratios depending on the phosphine ligand used. How does tert-butyl(diisopropyl)phosphine affect the product distribution compared to other ligands like triethylphosphine?

A1: The study by Binger et al. [] demonstrates that tert-butyl(diisopropyl)phosphine, when used as a ligand in nickel(0)-catalyzed methylenecyclopropane trimerization, leads to a significant increase in the formation of cyclic trimer 8. While triethylphosphine predominantly yields open-chained trimers 5 and 6, the bulkier tert-butyl(diisopropyl)phosphine shifts the selectivity towards the cyclic product. This suggests that the steric bulk of the phosphine ligand plays a crucial role in directing the reaction pathway towards specific trimer isomers. The researchers propose that the bulky substituents on the phosphine ligand influence the coordination environment around the nickel center, thereby affecting the stability and reactivity of the intermediates formed during the catalytic cycle.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[Bromomethyl(ethoxy)phosphoryl]oxyethane](/img/structure/B1332122.png)